2-Oxoheptanedioic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHUTWTLGRDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169053 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-90-8 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoheptanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOHEPTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Oxoheptanedioic acid fundamental properties

An In-depth Technical Guide to the Core Properties of 2-Oxoheptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoheptanedioic acid, also known by synonyms such as α-ketopimelic acid and 2-oxopimelic acid, is a seven-carbon α-keto dicarboxylic acid. While not a central metabolite in human core energy pathways, its fundamental properties and interactions with metabolic systems are of significant interest in biochemistry and drug development. In prokaryotes, fungi, and plants, it serves as a key intermediate in the biosynthesis of biotin (Vitamin B7). In mammals, it is recognized as a non-cognate substrate for the 2-oxoadipate dehydrogenase complex, an enzyme crucial in the catabolism of lysine and tryptophan. This guide provides a comprehensive overview of the core physicochemical properties, biochemical significance, associated pathologies, analytical methodologies, and synthetic approaches related to 2-Oxoheptanedioic acid, offering a foundational resource for professionals in the life sciences.

Molecular Identity and Physicochemical Properties

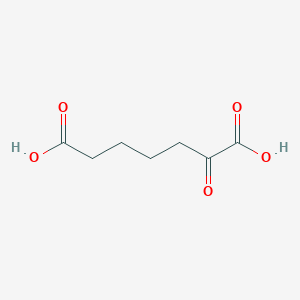

2-Oxoheptanedioic acid is structurally defined as a pimelic acid backbone with a ketone functional group at the alpha-carbon (C2) position. This structure, featuring two carboxylic acid groups and one keto group, dictates its chemical reactivity and biological interactions.

Nomenclature and Chemical Identifiers

A consistent nomenclature is critical for cross-referencing in research literature and chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 2-oxoheptanedioic acid | [1] |

| Synonyms | α-Ketopimelic acid, 2-Oxopimelic acid, alpha-Ketopimelic acid | [2][3] |

| CAS Number | 17126-90-8 | [2][3] |

| Chemical Formula | C₇H₁₀O₅ | [2][3] |

| Molecular Weight | 174.15 g/mol | [2][3] |

| Canonical SMILES | C(CCC(=O)O)CC(=O)C(=O)O | [1] |

| InChI Key | HABHUTWTLGRDDU-UHFFFAOYSA-N | [1][2] |

| ChEBI ID | CHEBI:72700 | [1] |

| PubChem CID | 86962 | [3] |

Physicochemical Characteristics

The physical properties of 2-oxoheptanedioic acid are influenced by its multiple polar functional groups, which allow for significant hydrogen bonding.

| Property | Value/Description | Notes and References |

| Appearance | White to off-white solid/powder. | [2] |

| Solubility | Soluble in water and organic solvents. | [2] |

| Melting Point | Experimental data not readily available. | For context, the related C6 compound, 2-oxoadipic acid, has a melting point of 127 °C[4]. The C7 isomer, 4-oxoheptanedioic acid, melts at 142-144 °C[5]. The parent C7 dicarboxylic acid, pimelic acid, melts at 103-106 °C[6]. |

| pKa | Experimental data not readily available. | For context, the pKa of the parent compound, pimelic acid, is approximately 4.51[6]. The presence of the electron-withdrawing α-keto group is expected to lower the pKa of the adjacent carboxylic acid. |

| XLogP3-AA | -0.2 | A computed value indicating its hydrophilic nature.[3] |

Biochemical Significance and Metabolic Pathways

The role of 2-oxoheptanedioic acid differs significantly between mammalian systems and other domains of life, such as bacteria, fungi, and plants.

Role in Prokaryotes, Fungi, and Plants: Biotin Synthesis

In many microorganisms and plants, the pimelate moiety is the foundational backbone for the synthesis of biotin (Vitamin B7), an essential cofactor for carboxylase enzymes. The pathways to generate the initial pimelate precursor vary, but the subsequent conversion to biotin is highly conserved.[6][7] Pimeloyl-CoA (or pimeloyl-ACP) is the key intermediate that enters this conserved pathway.[7]

The synthesis of pimeloyl-CoA can originate from free pimelic acid via the enzyme pimeloyl-CoA synthetase (BioW), particularly in organisms like Bacillus subtilis.[6] This pimelic acid is believed to be generated via the fatty acid synthesis pathway.[6] 2-Oxoheptanedioic acid can be considered a close structural relative and potential intermediate in or near this pathway, leading to the formation of the pimelate backbone.

The conserved, late-stage biotin synthesis pathway proceeds as follows:

-

Pimeloyl-CoA/ACP is converted to 7-keto-8-aminopelargonic acid (KAPA) by KAPA synthase (BioF) .

-

KAPA is then converted to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA) .

-

DAPA is converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD) .

-

Finally, biotin synthase (BioB) catalyzes the insertion of a sulfur atom to form biotin.[5][7]

Caption: Metabolic consequence of OADHc deficiency in AMOXAD.

Analytical Methodologies

The accurate quantification of 2-oxoheptanedioic acid in biological matrices is challenging due to its polarity, low volatility, and thermal instability. Mass spectrometry-based methods, particularly when coupled with chromatography, are the preferred analytical techniques.

Sample Preparation

For analysis from biological samples (e.g., plasma, urine, cell culture media), a protein precipitation and extraction step is typically required. This can be achieved using cold organic solvents like acetonitrile or methanol, followed by centrifugation to remove the protein pellet. The resulting supernatant, containing the metabolites, is then dried down prior to derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis is not feasible for α-keto acids. A two-step derivatization process is essential to increase volatility and thermal stability. [8]

-

Oximation: The keto group is protected by reacting it with an oximation reagent, such as methoxyamine hydrochloride (MeOx) in pyridine. This step prevents keto-enol tautomerism, which would otherwise lead to multiple peaks for a single analyte. [8]2. Silylation: The acidic protons of the carboxyl groups and any other active hydrogens are replaced with a silyl group, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This dramatically increases the volatility of the molecule. [8]

Caption: Experimental workflow for GC-MS analysis of α-keto acids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that can sometimes be performed with less extensive derivatization. Reversed-phase chromatography is commonly employed. Derivatization with reagents that introduce a fluorescent or easily ionizable tag can significantly enhance sensitivity for detection by fluorescence or mass spectrometry, respectively. [9][10]Phenylhydrazine or 1,2-diamino-4,5-methylenedioxybenzene (DMB) are examples of derivatizing agents used for α-keto acids to form stable, detectable derivatives. [9][10]

Experimental Protocol: Generalized GC-MS Analysis

This protocol provides a self-validating framework for the quantitative analysis of 2-oxoheptanedioic acid in a biological matrix.

Objective: To quantify 2-oxoheptanedioic acid in a deproteinized biological sample.

Materials:

-

Sample extract, dried under nitrogen.

-

Internal Standard (IS): A structurally similar, stable isotope-labeled standard or a non-endogenous α-keto acid (e.g., 2-ketooctanoic acid).

-

Reagent 1 (Oximation): Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL).

-

Reagent 2 (Silylation): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

Methodology:

-

Internal Standard Spiking: Reconstitute the dried sample extract in a small volume of solvent containing a known concentration of the internal standard. This is a critical self-validating step, as the IS corrects for variability in derivatization efficiency and instrument response.

-

Oximation:

-

Add 50 µL of the MeOx/pyridine solution to the sample.

-

Cap the vial securely and vortex for 1 minute.

-

Incubate at 37-60°C for 90 minutes to ensure complete reaction with the keto group. [8]3. Silylation:

-

Cool the sample to room temperature.

-

Add 80 µL of MSTFA + 1% TMCS.

-

Cap the vial and vortex for 1 minute.

-

Incubate at 60°C for 30-60 minutes to complete the derivatization of the carboxyl groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of pure 2-oxoheptanedioic acid standard, prepared and derivatized in the same manner as the samples.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Chemical Synthesis Approaches

The synthesis of α-keto dicarboxylic acids like 2-oxoheptanedioic acid can be approached through several established organic chemistry reactions. A specific, detailed protocol for this exact molecule is not widely published, but a plausible route can be designed based on general methods for α-keto acid synthesis. [11]

Plausible Synthetic Pathway: Oxidation of an α-Hydroxy Dicarboxylic Acid

One of the most direct methods for preparing α-keto acids is the selective oxidation of the corresponding α-hydroxy acid. [12] Step 1: Synthesis of the α-Hydroxy Precursor (2-Hydroxyheptanedioic acid) This precursor can be synthesized via methods such as the nucleophilic substitution of 2-bromoheptanedioic acid with a hydroxide source.

Step 2: Selective Oxidation The 2-hydroxyheptanedioic acid is then oxidized to form the α-keto acid. This requires a selective oxidant that will not cleave the carbon-carbon bond or further oxidize the molecule. Modern methods often employ catalytic systems. A chemoselective oxidation can be achieved using a nitroxyl radical catalyst like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant. [12]

Caption: Plausible synthesis route for 2-Oxoheptanedioic acid.

Conclusion

2-Oxoheptanedioic acid stands at an interesting intersection of metabolism. While not a primary human metabolite, its interaction with the L-lysine degradation pathway provides a valuable tool for studying enzyme function and the pathogenesis of related metabolic disorders like AMOXAD. Its established role as a precursor in the biotin synthesis pathway in microorganisms and plants highlights a key biochemical difference between kingdoms and presents potential targets for antimicrobial drug development. The analytical and synthetic methodologies outlined in this guide provide a framework for researchers to further investigate the properties and roles of this intriguing dicarboxylic acid. Continued research, particularly in obtaining precise physicochemical data and exploring its metabolic fate in various organisms, will further illuminate its significance in the broader landscape of biochemistry.

References

-

National Center for Biotechnology Information. (n.d.). 2-Oxoadipic acid. PubChem Compound Database. Retrieved from [Link] [4]8. National Center for Biotechnology Information. (n.d.). 2-Oxoheptanedioic acid. PubChem Compound Database. Retrieved from [Link] [3]9. Lin, S., et al. (2014). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Emerging Topics in Life Sciences. Retrieved from [Link]

-

Zessner, P., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link] [9]14. ResearchGate. (1983). Synthesis and properties of the α-keto acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Oxocarboxylic acids (2-OCAs) in nature and metabolism. Retrieved from [Link]

-

KEGG. (n.d.). Biotin metabolism - Escherichia coli K-12 MG1655. Retrieved from [Link] [13]18. Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Google Patents. (1984). WO1984002699A1 - PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS.

-

Engqvist, M. K., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book. Retrieved from [Link] [14]21. Hattori, A., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link] [10]22. MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link] [11]23. ResearchGate. (2015). 2-Hydroxy Acids in Plant Metabolism. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of biotin biosynthesis in mycobacteria by a pyruvate carboxylase dependent metabolic signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 13. KEGG PATHWAY: eco00780 [kegg.jp]

- 14. 2-Hydroxy Acids in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Biological Role of 2-Oxoheptanedioic Acid in Metabolism

The following technical guide details the biological role, enzymatic pathways, and experimental handling of 2-Oxoheptanedioic acid, specifically within the context of methanogenic archaea and synthetic biology applications.

Technical Guide for Research & Development

Executive Summary

2-Oxoheptanedioic acid (also known as 2-oxopimelic acid or

Coenzyme B is an obligate cofactor for the terminal step of methanogenesis—the reduction of methyl-CoM to methane. Consequently, the metabolism of 2-oxoheptanedioic acid is essential for the energy metabolism of methanogens and the global carbon cycle. In recent years, this pathway has garnered significant attention in synthetic biology as a modular platform for producing industrial dicarboxylic acids (adipic and pimelic acid) from renewable feedstocks.[1]

Chemical Profile & Properties

2-Oxoheptanedioic acid is a seven-carbon dicarboxylic acid with a ketone group at the alpha position.[2] Its chemical instability, typical of

| Property | Data |

| IUPAC Name | 2-Oxoheptanedioic acid |

| Synonyms | 2-Oxopimelic acid, |

| Molecular Formula | |

| Molecular Weight | 174.15 g/mol |

| Role | Biosynthetic intermediate (Coenzyme B pathway) |

| Stability | Susceptible to oxidative decarboxylation by |

| Detection | LC-MS (negative mode); Derivatization with DNPH or OPD required for high sensitivity.[1] |

The Methanogenic Aks Pathway (Core Biological Role)

The primary biological source of 2-oxoheptanedioic acid is the Aks pathway (alpha-keto suberate pathway) in methanogens such as Methanocaldococcus jannaschii and Methanosarcina species. This pathway is an evolutionary adaptation of the leucine biosynthesis machinery, repurposed to elongate 2-oxoglutarate (C5) into 2-oxosuberate (C8).[1]

The Iterative Elongation Mechanism

The pathway functions as a metabolic cycle that adds one methylene (

-

Initiation (C5

C6): 2-Oxoglutarate is elongated to 2-Oxoadipate.[1] -

Formation of Target (C6

C7): 2-Oxoadipate condenses with Acetyl-CoA to form a homocitrate-like intermediate, which is isomerized and oxidatively decarboxylated to yield 2-Oxoheptanedioic acid .[1] -

Consumption (C7

C8): 2-Oxoheptanedioic acid undergoes a final elongation to 2-Oxosuberate, the direct precursor to the suberyl backbone of Coenzyme B.

Enzymology of the Aks Complex

The enzymes responsible for this pathway are promiscuous homologs of the lysine and leucine biosynthetic enzymes.

| Enzyme | Gene | Function regarding 2-Oxopimelate |

| 2-Oxosuberate Synthase | aksA | Condensation: Catalyzes the attack of Acetyl-CoA on the C2 ketone of 2-oxoadipate to form a C8 tricarboxylic intermediate (homocitrate homolog). |

| Homoaconitase | aksD / aksE | Isomerization: A heterodimeric complex (large/small subunits) that dehydrates and rehydrates the intermediate, moving the hydroxyl group to the beta position. |

| Homoisocitrate Dehydrogenase | aksF | Oxidative Decarboxylation: Oxidizes the isomerized intermediate and decarboxylates it to release |

Pathway Visualization

The following diagram illustrates the iterative nature of the pathway and the central position of 2-oxoheptanedioic acid.

Figure 1: The methanogenic Aks pathway.[1] 2-Oxoheptanedioic acid (Red) is generated in the second elongation cycle and consumed in the third to produce the Coenzyme B precursor.

Synthetic Biology & Drug Development Implications

Industrial Synthesis of Dicarboxylic Acids

Researchers have successfully transplanted the Aks pathway into E. coli to engineer "reverse degradation" or "chain elongation" pathways for industrial chemicals.

-

Adipic Acid Production: By truncating the pathway at C6 and introducing a decarboxylase/dehydrogenase, 2-oxoadipate can be converted to adipate (nylon-6,6 precursor).

-

Pimelic Acid Production: 2-Oxoheptanedioic acid is the direct precursor to pimelic acid (C7). Engineering a host to express aksA, aksD, aksE, aksF followed by an

-keto acid decarboxylase (KDC) and an aldehyde dehydrogenase (ALDH) converts 2-oxoheptanedioic acid into pimelic acid.

Antimicrobial Targets

Since the Aks pathway is unique to methanogens and absent in humans (who lack the machinery to elongate beyond C5/C6 in this manner), enzymes like AksA and AksD represent high-specificity targets for inhibiting methanogenesis.

-

Application: Reducing methane emissions from ruminant livestock (cattle) by targeting rumen methanogens without affecting the animal's microbiome or metabolism.[1]

Experimental Methodologies

Protocol: Enzymatic Assay for AksA Activity

To validate the formation of the 2-oxoheptanedioic acid precursor (homocitrate homolog), use the following spectrophotometric assay.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl.[1]

-

Substrates: 1 mM 2-Oxoadipate (or 2-Oxopimelate for Cycle 3), 0.2 mM Acetyl-CoA.[1]

-

Detection: DTNB (Ellman's Reagent).[1]

Procedure:

-

Equilibration: Incubate purified AksA enzyme in buffer at 37°C (or 55°C for thermophilic variants like M. jannaschii).

-

Initiation: Add substrates.

-

Reaction: AksA condenses Acetyl-CoA with the 2-oxo acid, releasing free CoASH.

-

Detection: The free thiol of CoASH reacts with DTNB.

-

Measurement: Monitor absorbance at 412 nm (

). -

Validation: Rate of CoA release correlates to condensation activity.

Protocol: LC-MS Detection of 2-Oxoheptanedioic Acid

Direct detection is difficult due to polarity and instability. Derivatization is recommended.[1]

-

Sample Prep: Mix cell lysate/supernatant with o-phenylenediamine (OPD) (10 mM in 2M HCl).

-

Derivatization: Incubate at 80°C for 30 mins. This converts the

-keto acid into a stable quinoxalinone derivative . -

Separation: C18 Reverse-Phase HPLC.

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

-

MS Detection: Monitor the specific mass of the quinoxalinone derivative (M+H). For 2-oxoheptanedioic acid (MW 174), the OPD derivative will have a distinct shift (+~90 Da depending on condensation water loss).[1]

References

-

White, R. H. (1989).[1] A novel biosynthesis of medium chain length alpha-ketodicarboxylic acids in methanogenic archaebacteria. Archives of Biochemistry and Biophysics. Link

-

Howell, D. M., et al. (1998).[1] Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate) in methanogenic Archaea. Biochemistry.[1][2][3][4][5][6] Link

-

Giles, R. L., et al. (2011).[1] 2-Oxoacid metabolism in methanogenic CoM and CoB biosynthesis.[4] Methods in Enzymology.[6][7][8] Link

-

Nishizaki, T., et al. (2013).[1] Metabolic Engineering of the Alpha-Keto Acid Chain Elongation Pathway for the Production of Pimelic Acid. Applied and Environmental Microbiology.[1] Link[1]

-

PubChem. (2025).[1][3][9] 2-Oxoheptanedioic acid | C7H10O5.[2][10] National Library of Medicine. Link[1]

Sources

- 1. KEGG PATHWAY: mmp00680 [genome.jp]

- 2. CAS 17126-90-8: 2-Oxoheptanedioic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Oxoadipic acid | C6H8O5 | CID 71 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: ko00680 [genome.jp]

- 6. RU2496880C2 - Biological synthesis of difunctional alkanes from alpha-keto acids - Google Patents [patents.google.com]

- 7. US9650653B2 - Bioconversion process for producing nylon-7, nylon-7,7 and polyesters - Google Patents [patents.google.com]

- 8. US10577634B2 - Bioconversion process for producing nylon-7, nylon-7,7 and polyesters - Google Patents [patents.google.com]

- 9. 2-Hydroxyheptanedioic acid | C7H12O5 | CID 12957800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Oxoheptanedioic acid | C7H10O5 | CID 86962 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Oxoheptanedioic Acid: The C7 Dicarboxylate Node in Lipid & Amino Acid Cross-Metabolism

Topic: 2-Oxoheptanedioic Acid in Fatty Acid Oxidation Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Biochemical Context

2-Oxoheptanedioic acid (also known as

In drug development, particularly for metabolic disorders and antimicrobial targets, this molecule serves two distinct roles:

-

Mammalian Systems: It acts as a transient intermediate or side-product in the processing of pimelic acid (derived from the

-oxidation of heptanoate or phytanic acid derivatives), potentially undergoing oxidative decarboxylation to enter the adipate (C6) pool. -

Microbial Systems: It is a canonical intermediate in the biosynthesis of Coenzyme B (in methanogens) and Biotin (in specific bacteria), making its biosynthetic enzymes attractive targets for novel antibiotics.

This guide details the mechanistic placement of 2-oxoheptanedioic acid within lipid oxidation networks, providing experimental protocols for its detection and pathway elucidation.

Mechanistic Pathways: The "Pimelate Shunt"

The Origin via -Oxidation

Standard

For odd-chain fatty acids (e.g., Heptanoate, C7:0) or specific xenobiotics, this process yields Pimelic Acid (Heptanedioic acid). 2-Oxoheptanedioic acid arises via the transamination or dehydrogenation of this dicarboxylate pool.

The Putative Oxidative Decarboxylation Pathway

Analogous to the 2-oxoadipate pathway (lysine catabolism), 2-oxoheptanedioic acid is hypothesized to undergo oxidative decarboxylation. This reaction is thermodynamically favorable and parallels the conversion of

The Reaction Logic:

-

Transamination: Pimelic Acid

2-Aminopimelic Acid -

Oxidative Decarboxylation:

-

Fate of Adipyl-CoA: Enters peroxisomal

-oxidation to yield Acetyl-CoA and Succinyl-CoA.

Visualization: The C7-Dicarboxylate Oxidation Network

Figure 1: The metabolic positioning of 2-Oxoheptanedioic acid. It serves as a bridge between odd-chain dicarboxylates (Pimelate) and even-chain CoA esters (Adipyl-CoA) via oxidative decarboxylation.

Experimental Protocols: Detection & Validation

To study 2-oxoheptanedioic acid, researchers must stabilize the

Protocol: Stable Isotope Dilution GC-MS Analysis

Objective: Quantify 2-oxoheptanedioic acid in plasma or cell culture media to validate

Reagents:

-

Internal Standard (IS):

-Adipic acid (as a surrogate) or custom synthesized -

Oximation Reagent: Methoxyamine hydrochloride (20 mg/mL in pyridine).

-

Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 100

L of plasma/supernatant. -

Add 10

L of Internal Standard solution (50 -

Protein Precipitation: Add 400

L cold methanol (-20°C). Vortex 30s. Centrifuge at 14,000 x g for 10 min. -

Transfer supernatant to a glass vial and dry under

stream at 40°C.

-

-

Oximation (Critical Step):

-

Rationale: The

-keto group is chemically unstable. Oximation locks the ketone into a methoxime derivative, preventing thermal degradation in the GC injector. -

Add 50

L Oximation Reagent to the dried residue. -

Incubate at 60°C for 60 minutes.

-

-

Silylation:

-

Add 100

L MSTFA + 1% TMCS. -

Incubate at 60°C for 30 minutes.

-

Result: Carboxyl groups are converted to TMS esters; the ketone is already protected.

-

-

GC-MS Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Injection: Splitless, 250°C.

-

Temperature Program: 70°C (1 min)

10°C/min -

Ion Selection (SIM Mode): Monitor ions specific to the Methoxime-TMS derivative of 2-oxoheptanedioic acid (Target M-15 and M-57 fragments).

-

Data Interpretation Table

| Metabolite | Retention Time (Approx) | Key Fragment Ions (m/z) | Biological Inference |

| Pimelic Acid (TMS) | 12.4 min | 303, 319, 185 | Marker of direct |

| 2-Oxoheptanedioic Acid (MOX-TMS) | 13.1 min | 346 (M-15), 288, 158 | Target Analyte. Indicates active processing of C7 DCAs. |

| Adipic Acid (TMS) | 10.8 min | 275, 111 | Downstream product of decarboxylation. |

Therapeutic Implications & Drug Development

Triheptanoin (Dojolvi) Metabolism

Triheptanoin is a triglyceride of heptanoate (C7:0) used to treat Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).

-

Mechanism: Heptanoate enters mitochondria and undergoes

-oxidation to Acetyl-CoA + Propionyl-CoA (anaplerotic). -

The 2-Oxo Link: In patients with residual

-oxidation defects, a fraction of heptanoate may undergo microsomal

Antimicrobial Targeting (Methanogens)

In methanogenic archaea, 2-oxoheptanedioic acid is an obligate intermediate in the synthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), essential for methane production.

-

Target: The enzyme

-ketopimelate synthase (AKS). -

Strategy: Inhibitors of AKS mimic 2-oxoheptanedioic acid transition states, selectively starving methanogens without affecting human host metabolism (as humans lack the AKS pathway).

References

-

Houten, S. M., & Wanders, R. J. (2010).

-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link -

Jones, P. M., & Bennett, M. J. (2010). Urine organic acid analysis for the diagnosis of inborn errors of metabolism. Methods in Molecular Biology, 603, 419-431. Link

-

White, R. H. (1989). Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria. Biochemistry, 28(2), 860–865. Link

-

Vockley, J., et al. (2015). Long-term major clinical outcomes in patients with long chain fatty acid oxidation disorders before and after transition to triheptanoin treatment. Molecular Genetics and Metabolism, 116(1-2), 53-60. Link

-

Struys, E. A. (2006). D-2-Hydroxyglutaric aciduria: Unravelling the biochemical pathway and the genetic defect. Journal of Inherited Metabolic Disease, 29, 21–29. Link(Cited for methodology on alpha-keto acid analysis).

Sources

-Ketopimelic Acid: Metabolic Intersections in Amino Acid and Coenzyme Pathways

This guide serves as a technical deep-dive into

Executive Summary & Biochemical Context

-Ketopimelic acid is the-

Chain Elongation Pathways: In methanogens and certain bacteria, it is synthesized from

-ketoadipate via iterative acetyl-CoA condensation (mediated by AksA). -

Coenzyme Biosynthesis: It is the obligate precursor to Coenzyme B (7-mercaptoheptanoylthreonine phosphate) and Biotin (Vitamin B7) in specific microbial lineages.

-

Catabolic Interface: It serves as the immediate deamination product of 2-aminopimelic acid , a non-proteinogenic amino acid found in plants (e.g., Asplenium species) and bacterial cell wall metabolism.

Critical Distinction: Researchers often confuse

Metabolic Pathways: Biosynthesis and Catabolism[1]

The metabolic logic of

The Chain Elongation Mechanism (Methanogenic Pathway)

In organisms like Methanosarcina and Methanococcus, the enzyme AksA (homocitrate synthase homolog) catalyzes the elongation of

The Reaction Sequence:

-

Substrate:

-Ketoadipate (derived from Lysine catabolism or Homocitrate pathway). -

Condensation:

-Ketoadipate + Acetyl-CoA -

Isomerization/Dehydration: (R)-Homo

citrate -

Oxidative Decarboxylation: Homo

-isocitrate

Catabolism of 2-Aminopimelic Acid

In contexts where 2-aminopimelic acid is used as a nitrogen source, its catabolism follows a standard transamination logic, funneling into the

-

Enzyme: 2-Aminopimelate:2-oxoglutarate aminotransferase.

-

Reaction: 2-Aminopimelate +

-Ketoglutarate -

Fate: The resulting

-ketopimelate is either decarboxylated to adipate semialdehyde (rare) or channeled into the biotin pathway (pimeloyl-CoA).

Visualization: The -Ketopimelate Node

The following diagram illustrates the convergence of Lysine catabolism (via

Caption: Figure 1. The metabolic positioning of

Enzymology & Structural Inhibition (Antibiotic Targeting)

Beyond its role as a metabolite,

Mechanism of Inhibition

The bacterial enzyme Dihydrodipicolinate Synthase (DHDPS) catalyzes the condensation of Pyruvate and Aspartate-

-

Structural Mimicry:

-Ketopimelic acid mimics the transition state or the bis-substrate complex of DHDPS. -

Inhibition Data: It acts as a competitive inhibitor with respect to pyruvate. In M. tuberculosis,

-ketopimelate exhibits an

Experimental Protocol: DHDPS Inhibition Assay

To validate

Reagents:

-

Buffer:

Tris-HCl, pH 8.0. -

Substrates: Pyruvate (

), L-Aspartate- -

Coupling Enzyme: Dihydrodipicolinate Reductase (DapB) +

. -

Test Compound:

-Ketopimelic acid (dissolved in buffer, pH adjusted).

Workflow:

-

Equilibration: Mix Buffer, Pyruvate, ASA, DapB, and NADPH in a UV-transparent cuvette.

-

Baseline: Monitor absorbance at

( -

Initiation: Add purified recombinant DHDPS enzyme.

-

Inhibition: Add

-ketopimelic acid at varying concentrations ( -

Readout: Measure the decrease in rate of

. A reduction in slope indicates inhibition of DHDPS (preventing HTPA formation, thus stopping DapB consumption of

Analytical Characterization (LC-MS/MS)

Distinguishing

Target Ions & Transitions

| Compound | Formula | Precursor Ion | Quantifier Product Ion | Qualifier Product Ion | Retention Time (Relative) |

Sample Preparation (Urine/Cell Lysate)

-

Extraction: Acidify sample with

Formic Acid to stabilize keto acids. -

Derivatization (Optional but Recommended): Use O-benzylhydroxylamine (O-BHA) to derivatize the ketone group. This prevents thermal decarboxylation during ionization and improves chromatographic separation of the

homologs. -

Column: C18 Reverse Phase (e.g., Acquity HSS T3).

-

Mobile Phase:

References

-

Howell, D. M., et al. (1998). "Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea." Biochemistry. Link

-

Shrivastava, P., et al. (2016). "Inhibition of Mycobacterium tuberculosis dihydrodipicolinate synthase by alpha-ketopimelic acid and its other structural analogues." Scientific Reports.[5][6] Link[6]

-

Manandhar, M., & Cronan, J. E. (2017). "Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis."[7] Molecular Microbiology. Link

-

Saito, K., et al. (2019).

-lipoic acid in urine by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link -

Goubert, A., et al. (2023). "Amino Acid Catabolism: An Overlooked Area of Metabolism." International Journal of Molecular Sciences. Link

Sources

- 1. Production of nonnatural straight-chain amino acid 6-aminocaproate via an artificial iterative carbon-chain-extension cycle | bioRxiv [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Enzymes Homologous to Isocitrate Dehydrogenase That Are Involved in Coenzyme B and Leucine Biosynthesis in Methanoarchaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Oxoheptanedioic acid

An In-depth Technical Guide to 2-Oxoheptanedioic Acid: From Discovery to Modern Clinical Relevance

Introduction

2-Oxoheptanedioic acid, more commonly known in biochemical literature as α-ketoadipic acid or 2-oxoadipic acid, is a pivotal intermediate metabolite in the catabolic pathways of the essential amino acids L-lysine and L-tryptophan, as well as hydroxy-L-lysine.[1][2][3][4] Its discovery and the subsequent elucidation of its metabolic role have been crucial in understanding amino acid degradation and have led to the identification of a rare inborn error of metabolism known as α-ketoadipic aciduria. This guide provides a comprehensive overview of the history, biochemical significance, pathological implications, and analytical methodologies related to this key molecule, tailored for researchers and professionals in the biomedical and pharmaceutical fields.

The Historical Context: Unraveling a Metabolic Pathway

The journey to understanding 2-Oxoheptanedioic acid began not with the molecule itself, but with its precursor, α-aminoadipic acid (α-AAA).

-

1945-1948: The Precursor's Discovery: The first report of α-AAA in a biological context was made by Blass and Macheboeuf in 1945 from cholera Vibrio, a claim they later retracted.[5] However, in 1948, Borsook et al. corrected the record, confirming the presence of α-AAA after demonstrating that the previous retraction was based on a flawed paper chromatography method that could not distinguish α-AAA from glutamic acid.[5] In the same period, Neuberger and Sanger identified α-AAA as a product of lysine degradation in mammals, firmly establishing its place in amino acid metabolism.[5]

-

1975: Identification of a New Metabolic Disorder: The clinical significance of this pathway was brought into sharp focus in 1975 when Przyrembel and colleagues first described α-ketoadipic aciduria.[3][6] They reported on a psychomotorically retarded girl who excreted abnormal amounts of α-ketoadipic acid, α-aminoadipic acid, and other related metabolites.[7] Through degradation studies using the patient's cultured fibroblasts, they pinpointed the metabolic defect as an impaired oxidative decarboxylation of α-ketoadipic acid, marking the discovery of a new inborn error of metabolism.[7][8]

Biochemical Significance: A Crossroads of Amino Acid Catabolism

2-Oxoheptanedioic acid occupies a critical position in mitochondrial metabolism. It is the final intermediate before the carbon skeletons of lysine and tryptophan are committed to entering the Krebs cycle for energy production.

The degradation pathway converges on 2-Oxoheptanedioic acid from two primary sources:

-

From L-Lysine: Lysine is catabolized via the saccharopine pathway, primarily in the liver mitochondria.[9] Through a series of enzymatic reactions, lysine is converted to α-aminoadipic acid. This is then transaminated to yield 2-Oxoheptanedioic acid.[9][10]

-

From L-Tryptophan: Tryptophan degradation also produces α-aminoadipic acid, which then enters the same final common pathway.[1]

The key metabolic fate of 2-Oxoheptanedioic acid is its conversion to glutaryl-CoA. This reaction is an oxidative decarboxylation catalyzed by the α-ketoadipic acid dehydrogenase complex .[3][11] This enzyme complex is crucial and requires a suite of five essential cofactors for its function:

-

Coenzyme A (CoA)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Thiamine pyrophosphate (Vitamin B1)

-

Lipoic acid

Glutaryl-CoA is further metabolized to crotonyl-CoA and ultimately to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3]

Caption: Metabolic fate of 2-Oxoheptanedioic acid.

Pathological Relevance: α-Ketoadipic Aciduria

A defect in the α-ketoadipic acid dehydrogenase complex leads to the autosomal recessive disorder α-aminoadipic and α-ketoadipic aciduria.[12][13]

-

Genetic Basis: The condition is caused by mutations in the DHTKD1 gene.[12][13] This gene encodes the E1 subunit of the dehydrogenase complex, which is responsible for the critical decarboxylation step.[10][12] Disruption of this enzyme leads to the accumulation of upstream metabolites.

-

Biochemical Profile: The hallmark of the disorder is the elevated urinary excretion of 2-Oxoheptanedioic acid, α-aminoadipic acid, and α-hydroxyadipic acid.[2][3]

-

Clinical Presentation: The clinical phenotype is highly variable. Many individuals are asymptomatic and are only identified through metabolic screening.[6][14] However, in symptomatic cases, a range of non-specific neurological issues have been reported, including psychomotor retardation, developmental delay, hypotonia, and seizures.[6][14] This variability has historically led to questions about whether the clinical symptoms were coincidental findings, though the identification of the underlying genetic defect has solidified its pathological basis.[14]

Modern Research & Broader Clinical Implications

Recent metabolomic studies have expanded the relevance of this pathway beyond rare genetic disorders. Elevated levels of the precursor, α-aminoadipic acid, have been identified as a potential early biomarker for metabolic diseases.

-

Type 2 Diabetes Risk: Studies, including data from the Framingham Heart Study, have shown that high levels of α-aminoadipic acid are associated with a significantly increased risk of developing type 2 diabetes.[11] Elevated levels are observed in individuals with insulin resistance and glucose intolerance even before the onset of overt diabetes, suggesting a role in metabolic dysregulation.[11]

-

Biomarker of Glyco-oxidative Stress: Under hyperglycemic conditions, the production of α-aminoadipic acid increases, and it has been proposed as a stable biomarker of glyco-oxidative damage.[15]

These findings suggest that flux through the lysine degradation pathway, and consequently the levels of 2-Oxoheptanedioic acid, may be an important indicator of broader metabolic health.

Analytical Methodologies

The accurate quantification of 2-Oxoheptanedioic acid in biological fluids is essential for both the diagnosis of α-ketoadipic aciduria and for research into metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for this purpose.[3][6]

Summary of Analytical Techniques

| Technique | Sample Type | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma | Separation of volatile derivatives by chromatography followed by detection based on mass-to-charge ratio. | Gold standard for diagnosis of organic acidurias, providing high sensitivity and specificity. |

| High-Performance Liquid Chromatography (HPLC) | Urine, Serum | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | Used for quantifying various oxo-acids after derivatization.[16] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Biological Fluids | High-sensitivity technique combining liquid chromatography with two stages of mass analysis. | Increasingly used in metabolomics for high-throughput screening and quantification. |

Experimental Protocol: GC-MS Analysis of Urinary 2-Oxoheptanedioic Acid

This protocol is a representative workflow for the analysis of organic acids from urine, adapted from methodologies described in the literature.[3]

1. Sample Preparation:

- Thaw a frozen urine sample (e.g., 1-2 mL) to room temperature.

- Add an internal standard (e.g., 2,2-dimethylsuccinate) to the sample for accurate quantification.

- Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

- Evaporate the organic solvent to dryness under a stream of nitrogen gas.

2. Derivatization:

- The dried residue contains non-volatile organic acids. To make them suitable for GC analysis, they must be converted into volatile derivatives.

- Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Heat the sample at a controlled temperature (e.g., 70°C) for approximately 30-60 minutes to ensure complete derivatization.

3. GC-MS Analysis:

- Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.

- The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.

- As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

- The mass spectrometer detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

4. Data Analysis:

- Identify the 2-Oxoheptanedioic acid peak in the chromatogram by comparing its retention time and mass spectrum to that of a known standard.

- Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard.

start [label="Urine Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n(Internal Standard Addition,\nLiquid-Liquid Extraction)"];

derivatization [label="Derivatization\n(e.g., Silylation)"];

injection [label="GC-MS Injection"];

separation [label="Gas Chromatography\n(Separation)"];

detection [label="Mass Spectrometry\n(Detection & Fragmentation)"];

analysis [label="Data Analysis\n(Identification &\nQuantification)"];

end [label="Result Reporting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

prep -> derivatization;

derivatization -> injection;

injection -> separation;

separation -> detection;

detection -> analysis;

analysis -> end;

}

Caption: Workflow for GC-MS analysis of urinary organic acids.

Chemical Properties and Synthetic Utility

Beyond its biological role, 2-Oxoheptanedioic acid is a dicarboxylic acid with a ketone functional group at the α-position.[17]

-

Structure: C7H10O5. It is a seven-carbon chain with carboxyl groups at both ends and a ketone at the C2 position.

-

Properties: It is typically a white to off-white solid, soluble in water and various organic solvents.[17]

-

Reactivity: The presence of both ketone and carboxylic acid functionalities makes it a versatile building block in organic synthesis. It can undergo reactions like esterification and decarboxylation.[17] This makes it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[17]

Conclusion

The story of 2-Oxoheptanedioic acid is a compelling example of how fundamental biochemical investigation can lead to significant clinical insights. From its initial discovery as an obscure intermediate in amino acid breakdown, it has become central to our understanding of a specific inborn error of metabolism, α-ketoadipic aciduria. Today, its metabolic pathway is gaining further importance as a potential source of biomarkers for widespread conditions like type 2 diabetes. For researchers and drug development professionals, a thorough understanding of this molecule—from its metabolic context to its analytical detection—is crucial for diagnosing rare diseases and exploring new frontiers in metabolic health and disease.

References

-

HealthMatters.io. α-Ketoadipic Acid - Metabolimix+ - Lab Results explained.

-

CymitQuimica. CAS 17126-90-8: 2-Oxoheptanedioic acid.

-

OMMBID. Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia.

-

Biocrates. Alpha-aminoadipic acid.

- Wang, Z. J., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry.

-

Rupa Health. a-Ketoadipic Acid.

-

Ma, S., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Gastroenterology, 7(5), 729–733.

-

Wikipedia. 2-Oxoadipic acid.

-

Frontiers in Pharmacology. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities.

-

PubChem. 2-Oxoheptanedioic acid.

-

Suda, T., et al. (1977). Metabolism of alpha-aminoadipic and alpha-ketoadipic acids: studies using rat and beef liver, and human leukocytes. Clinica Chimica Acta, 77(1), 21-29.

-

Luna, G., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Pharmacology, 15, 1365851.

-

Hagen, J., et al. (2015). Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria. Journal of Inherited Metabolic Disease, 38(5), 855-861.

-

Wikipedia. Alpha-aminoadipic and alpha-ketoadipic aciduria.

-

Hagen, J., et al. (2015). Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria. Journal of Inherited Metabolic Disease, 38(5), 855-861.

-

Przyrembel, H., et al. (1975). Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies. Clinica Chimica Acta, 58(3), 257-269.

-

Stiles, A. R., et al. (2015). New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria. JIMD reports, 25, 15–19.

-

Mahar, K.P., et al. (2012). HPLC Determination of α-Oxoaldehydes and α-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. Asian Journal of Chemistry, 23(1), 1-5.

-

Wendel, U., et al. (1975). Alpha-ketoadipic aciduria: degradation studies with fibroblasts. Clinica Chimica Acta, 58(3), 271-276.

Sources

- 1. a-Ketoadipic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 3. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxoadipic acid - Wikipedia [en.wikipedia.org]

- 5. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 6. wjgnet.com [wjgnet.com]

- 7. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-ketoadipic aciduria: degradation studies with fibroblasts, - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 10. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 11. a-Ketoadipic Acid | Rupa Health [rupahealth.com]

- 12. researchgate.net [researchgate.net]

- 13. Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. CAS 17126-90-8: 2-Oxoheptanedioic acid | CymitQuimica [cymitquimica.com]

Technical Guide: Alpha-Ketopimelic Acid (2-Oxoheptanedioic Acid)

The following technical guide details the natural occurrence, biosynthetic pathways, and experimental characterization of alpha-Ketopimelic acid (2-oxoheptanedioic acid).

Biosynthetic Origins, Metabolic Significance, and Analytical Protocols

Executive Summary

Alpha-Ketopimelic acid (2-oxoheptanedioic acid) is a seven-carbon dicarboxylic alpha-keto acid.[1] While rare in mammalian metabolism, it serves as a critical biosynthetic intermediate in methanogenic Archaea . It functions as the immediate precursor to alpha-ketosuberate, which branches into two essential coenzyme pathways: Coenzyme B (7-mercaptoheptanoylthreonine phosphate), required for the final step of methanogenesis, and Biotin (Vitamin B7).

In drug development and metabolic engineering, alpha-ketopimelate is of increasing interest due to its structural promiscuity with human 2-oxoadipate dehydrogenase (DHTKD1) and its potential as an antimicrobial target against methanogens.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Oxoheptanedioic acid |

| Synonyms | |

| CAS Number | 17126-90-8 |

| Molecular Formula | C |

| Molecular Weight | 174.15 g/mol |

| pKa | ~2.5 (carboxyl), ~4.5 (distal carboxyl) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1] |

| Stability | Susceptible to oxidative decarboxylation; store at -20°C. |

Natural Occurrence & Biosynthetic Pathways[2][3]

The primary natural occurrence of alpha-ketopimelic acid is restricted to Methanogenic Archaea (e.g., Methanosarcina thermophila, Methanocaldococcus jannaschii). It is formed via a recursive chain-elongation pathway analogous to leucine biosynthesis, utilizing the Aks (alpha-keto suberate) enzyme complex.

3.1 The Methanogenic Coenzyme Pathway

In methanogens, alpha-ketopimelate is not an end-product but a transient intermediate. The pathway elongates alpha-ketoglutarate (C5) to alpha-ketosuberate (C8) through sequential additions of acetyl-CoA.

Mechanism:

-

Elongation 1 (C5

C6): Alpha-ketoglutarate -

Elongation 2 (C6

C7): Alpha-ketoadipate + Acetyl-CoA -

Elongation 3 (C7

C8): Alpha-Ketopimelate + Acetyl-CoA

Enzymatic Steps for Formation of Alpha-Ketopimelate:

-

Condensation: AksA (Homocitrate synthase homolog) catalyzes the condensation of alpha-ketoadipate with acetyl-CoA to form (R)-2-hydroxy-1,2,6-hexanetricarboxylic acid.[2]

-

Isomerization: AksD/AksE (Homoaconitase homologs) isomerize the intermediate.[3]

-

Oxidative Decarboxylation: AksF (Homoisocitrate dehydrogenase homolog) converts the isomerized intermediate into alpha-ketopimelate, releasing CO

and NADPH.

3.2 Visualization of the Pathway

The following diagram illustrates the recursive elongation pathway in Methanocaldococcus jannaschii.

Caption: Recursive chain elongation in methanogens converting alpha-ketoglutarate to Coenzyme B via alpha-ketopimelate.

Interactions in Non-Native Systems (Mammalian & Bacterial)[5]

While not a native metabolite in humans or E. coli, alpha-ketopimelate exhibits significant biochemical activity due to structural mimicry.

4.1 Mammalian Promiscuity (DHTKD1)

Research indicates that the human mitochondrial enzyme 2-oxoadipate dehydrogenase (E1a/DHTKD1) , typically responsible for lysine catabolism (processing 2-oxoadipate), is promiscuous.

-

Observation: DHTKD1 can accept 2-oxopimelate (alpha-ketopimelate) as a substrate.

-

Reaction: Oxidative decarboxylation of 2-oxopimelate

Adipoyl-CoA . -

Significance: This suggests that if alpha-ketopimelate were introduced (e.g., via gut microbiome dysbiosis or synthetic drugs), human mitochondria could metabolize it into adipoyl-CoA, potentially interfering with fatty acid oxidation or lysine catabolism.

Table 1: Kinetic Comparison of Human DHTKD1 Substrates

| Substrate | Carbon Chain | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |

|---|---|---|---|---|

| 2-Oxoadipate (Native) | C6 | 4.9 | 6.5 | 1,326 × 10³ |

| 2-Oxopimelate (Non-native) | C7 | 37.0 | 5.4 | 146 × 10³ |

| 2-Oxoglutarate | C5 | 11,300 | 0.12 | Low |

Data Source: Derived from kinetic analysis of human E1a (DHTKD1) variants [1]. Note the high kcat for 2-oxopimelate despite higher Km, indicating efficient processing at sufficient concentrations.

4.2 Bacterial Inhibition

In bacteria utilizing the diaminopimelate (DAP) pathway for lysine synthesis (e.g., E. coli, M. tuberculosis), alpha-ketopimelate acts as a potent inhibitor of dihydrodipicolinate synthase (DHDPS) . It mimics the substrate structure, locking the enzyme in an inactive state.

Experimental Protocols

5.1 Protocol: Extraction from Methanogenic Archaea

Objective: Isolate alpha-keto acids, including alpha-ketopimelate, from Methanosarcina cell pellets. Principle: Acidic extraction stabilizes keto acids, followed by derivatization to stabilize the reactive ketone group for LC-MS.

-

Cell Lysis: Resuspend 50 mg wet cell pellet in 500 μL cold Methanol:Water (80:20) containing 0.1% Formic Acid.

-

Disruption: Bead beat (zirconia beads) for 2 cycles of 60s at 4°C.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Derivatization (Optional but Recommended):

-

Add 50 μL of O-benzylhydroxylamine (OBHA) or Phenylhydrazine solution (100 mM in pyridine).

-

Incubate at 25°C for 1 hour. This converts the unstable alpha-keto group into a stable oxime/hydrazone.

-

-

Filtration: Filter through a 0.22 μm PTFE membrane into an HPLC vial.

5.2 Protocol: LC-MS/MS Detection

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 μm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 1% B

-

1-10 min: 1%

40% B -

10-12 min: 95% B (Wash)

-

-

MS Parameters (Negative Mode for underivatized / Positive for derivatized):

-

Target Mass (Underivatized): [M-H]⁻ = 173.04 m/z.[3]

-

Transitions (MRM):

-

173.0

111.0 (Quantifier, loss of CO -

173.0

129.0 (Qualifier, loss of CO

-

-

References

-

Functional Versatility of Human 2-Oxoadipate Dehydrogenase. National Institutes of Health (PMC). Detailed kinetics of DHTKD1 with 2-oxopimelic acid.

-

Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B. Biochemistry. Elucidation of the Aks pathway in Methanosarcina thermophila.

-

Methanogen homoaconitase catalyzes both hydrolyase reactions in coenzyme B biosynthesis. Journal of Bacteriology. Specificity of AksD/E enzymes.

-

Biotin Biosynthesis in Bacteria. National Institutes of Health. Discussion of pimelate precursors in various bacterial species.

Sources

- 1. CAS 17126-90-8: 2-Oxoheptanedioic acid | CymitQuimica [cymitquimica.com]

- 2. Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxoheptanedioic Acid: Nomenclature, Structural Identity, and Metabolic Significance

Executive Summary

2-Oxoheptanedioic acid (CAS: 17126-90-8) is a seven-carbon dicarboxylic acid featuring a ketone group at the alpha position relative to one carboxyl terminus.[1] While often overshadowed by its shorter homolog, 2-oxoadipic acid (C6), this molecule is a critical metabolic intermediate in methanogenic archaea (Coenzyme B biosynthesis) and a high-value target in synthetic biology for the bio-production of adipic acid.

This guide provides a definitive technical breakdown of its nomenclature to resolve ambiguity in procurement and database searching, details its structural properties, and maps its role in chain-elongation pathways.

Nomenclature and Identity Standards

In chemical synthesis and metabolomics, ambiguity leads to costly errors. 2-Oxoheptanedioic acid is frequently misidentified due to the prevalence of its isomers (e.g., 4-oxoheptanedioic acid). The following standards must be used for validation.

Systematic Nomenclature (IUPAC)

The IUPAC name is derived via the following logic:

-

Parent Chain: A seven-carbon chain containing two terminal carboxyl groups = heptanedioic acid (also known as pimelic acid).

-

Substituent: A ketone group at the C2 position (adjacent to a carboxyl group) = 2-oxo- .[2][3][4]

-

Full Name: 2-oxoheptanedioic acid .

Note: In biochemical contexts, the prefix "alpha-keto-" or "2-keto-" is often used interchangeably with "2-oxo-".

Synonym and Identifier Matrix

Use this matrix to cross-reference reagent catalogs and compound databases.

| Identifier Type | Value | Context |

| IUPAC Name | 2-Oxoheptanedioic acid | Official chemical nomenclature |

| Common Name | Biochemistry / Enzymology | |

| Synonym | 2-Oxopimelic acid | General organic chemistry |

| Synonym | 2-Ketopimelic acid | Older literature |

| CAS Registry | 17126-90-8 | Primary unique identifier |

| Isomer Warning | 4-Oxoheptanedioic acid (CAS 502-50-1) | DO NOT CONFUSE. This is |

| InChIKey | HABHUTWTLGRDDU-UHFFFAOYSA-N | Digital resolution |

| SMILES | OC(=O)CCCCC(=O)C(=O)O | Chemoinformatics |

| Formula | C | Mass Spectrometry (MW: 174.15 Da) |

Structural Integrity and Properties[3]

Chemical Structure

The molecule consists of a pimelic acid backbone with an

Ionization and Tautomerism

-

Acidity: As an

-keto acid, the C1 carboxyl group has a lower pKa (typically ~2.0–2.5) compared to the distal C7 carboxyl group (~4.5) due to the electron-withdrawing inductive effect of the ketone. -

Enolization: In aqueous solution, 2-oxoheptanedioic acid exists in equilibrium with its enol form, particularly under basic conditions. This tautomerism is relevant for enzymes that utilize an enolate intermediate during chain elongation.

Biological Context: The Chain Elongation Pathway

In drug development targeting methanogenic archaea (e.g., rumen modification or antimicrobial research), 2-oxoheptanedioic acid is a pivotal intermediate in the biosynthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate).

Unlike the standard fungal lysine pathway (which stops at C6/2-oxoadipate), methanogens possess a specialized "chain elongation" machinery (Aks enzymes) that extends the carbon chain from C5 to C8.

Pathway Mechanism (The Aks Cycle)

The pathway utilizes a recursive cycle homologous to leucine biosynthesis. 2-Oxoheptanedioic acid is formed from 2-oxoadipic acid and subsequently processed into 2-oxosuberic acid.

Key Enzymes:

-

AksA: Homocitrate synthase homolog (condenses Acetyl-CoA with the

-keto acid). -

AksD/E: Homoaconitase (isomerization).

-

AksF: Homoisocitrate dehydrogenase (oxidative decarboxylation).

Pathway Visualization

The following diagram illustrates the sequential elongation from 2-Oxoglutarate (C5) to the Coenzyme B precursor (C8), highlighting 2-Oxoheptanedioic acid as the C7 intermediate.

Figure 1: The iterative chain elongation pathway in methanogens. 2-Oxoheptanedioic acid serves as the transient C7 intermediate between the adipate (C6) and suberate (C8) scaffolds.

Analytical Verification Protocol

When sourcing this compound for experimental use, relying solely on the label is insufficient due to the prevalence of the gamma-isomer (4-oxo). The following protocol ensures structural validation.

Verification Workflow

| Step | Technique | Expected Observation for 2-Oxoheptanedioic Acid | Differentiation from 4-Oxo Isomer |

| 1 | 1H-NMR (D2O) | Triplet at ~2.9 ppm (CH2 adjacent to ketone). Multiplets for central CH2s. | 4-Oxo: Symmetric triplets around the central ketone. 2-Oxo is asymmetric. |

| 2 | 13C-NMR | Carbonyl peak at ~205 ppm (ketone) and ~165 ppm (C1 carboxyl). | 4-Oxo: Ketone peak is similar, but carboxyls are equivalent (symmetric molecule). |

| 3 | Mass Spec (ESI-) | [M-H]- = 173.04 m/z. Fragmentation: Loss of CO2 (44 Da) then CO (28 Da). | Fragmentation pattern differs due to stability of the alpha-keto radical. |

Handling and Storage

-

Stability: Alpha-keto acids are prone to spontaneous decarboxylation if left in acidic solution at elevated temperatures.

-

Storage: Store at -20°C in solid form.

-

Reconstitution: Prepare fresh in neutral buffer (pH 7.0–7.5) immediately prior to enzymatic assays.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 86962: 2-Oxoheptanedioic acid. Retrieved from [Link]

-

Graham, D. E. (2011).[5] 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis.[5] Methods in Enzymology, 494, 301–326.[5] Retrieved from [Link]

Sources

- 1. 2-Oxoheptanedioic acid | C7H10O5 | CID 86962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxoadipic acid | C6H8O5 | CID 71 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17126-90-8: 2-Oxoheptanedioic acid | CymitQuimica [cymitquimica.com]

- 4. Keto acid - Wikipedia [en.wikipedia.org]

- 5. 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Enzymological Processing of 2-Oxoheptanedioic Acid in Mammalian Systems

The following technical guide details the metabolic fate of 2-Oxoheptanedioic acid (2-Ketopimelic acid) in mammalian cells, focusing on its processing by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHc).

Executive Summary

2-Oxoheptanedioic acid (2-Ketopimelic acid, 2-OP) is a seven-carbon (C7)

In mammalian cells, the metabolic fate of 2-OP is defined by enzyme promiscuity. It is oxidatively decarboxylated by the DHTKD1 subunit (E1a) of the OADHc to form Adipoyl-CoA , mimicking the canonical conversion of 2-oxoadipate to glutaryl-CoA. However, this non-cognate substrate processing comes with a significant bioenergetic cost: a marked increase in Reactive Oxygen Species (ROS) generation due to uncoupling of the enzymatic reaction.

This guide delineates the molecular mechanisms, downstream metabolic fluxes, and experimental protocols required to study this pathway in mammalian models.

Molecular Mechanism: The DHTKD1 Promiscuity

The primary metabolic entry point for 2-OP in mammalian mitochondria is the DHTKD1 enzyme (E1a component of OADHc).[3] DHTKD1 typically catalyzes the decarboxylation of 2-oxoadipate.[3] However, structural flexibility in the active site allows it to accept the C7 backbone of 2-OP.

The Enzymatic Cascade

The processing of 2-OP follows a "hybrid" complex mechanism involving components shared with the 2-oxoglutarate dehydrogenase complex (OGDHc):

-

Decarboxylation (E1a - DHTKD1): 2-OP binds to DHTKD1 (Thiamine Diphosphate [ThDP]-dependent). It undergoes decarboxylation to form a C2-

-hydroxy- -

Reductive Acylation (E2o - DLST): The enamine intermediate transfers the adipoyl moiety to the lipoyl domain of the dihydrolipoamide succinyltransferase (DLST) component.

-

Thioester Formation: The adipoyl group is transferred to Coenzyme A (CoA), releasing Adipoyl-CoA .

-

Re-oxidation (E3 - DLD): Dihydrolipoamide dehydrogenase re-oxidizes the lipoyl group using NAD+, producing NADH.

Divergent Pathways: The "Leak"

Unlike the natural substrate (2-OA), the processing of 2-OP is less efficient and "leaky," leading to three distinct fates:

-

Fate A (Major): Formation of Adipoyl-CoA (Metabolic integration).

-

Fate B (Pathological): ROS Generation . The enamine intermediate formed from 2-OP is unstable and prone to pre-mature oxidation by molecular oxygen, generating superoxide anions (

) and hydrogen peroxide ( -

Fate C (Minor): Non-oxidative decarboxylation to Adipic Acid Semialdehyde .

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of 2-OP metabolism in the mitochondrial matrix, highlighting the canonical mimicry vs. the oxidative stress pathway.

Caption: Figure 1. Metabolic partitioning of 2-Oxoheptanedioic acid mediated by DHTKD1.[3][4] Green path indicates metabolic integration; Red path indicates ROS generation.

Quantitative Analysis: Kinetic Parameters

The following data summarizes the catalytic efficiency of human DHTKD1 for 2-OP compared to its natural substrate, 2-Oxoadipate (2-OA). Note the preserved turnover number (

| Parameter | Substrate: 2-Oxoadipate (Natural) | Substrate: 2-Oxoheptanedioic Acid (Promiscuous) | Biological Implication |

| Carbon Chain | C6 | C7 | One-carbon elongation |

| 4.9 µM | 37.0 µM | ~8-fold lower affinity for 2-OP | |

| 6.5 | 5.4 | Similar catalytic speed once bound | |

| Efficiency ( | 1326 | 146 | 2-OP is processed ~9x less efficiently |

| ROS Production Rate | Low | High (>200x vs 2-Oxoglutarate) | Significant oxidative stress potential |

| Product | Glutaryl-CoA (C5) | Adipoyl-CoA (C6) | Generates even-chain dicarboxyl-CoA |

Experimental Protocols

Protocol A: In Vitro Validation of 2-OP Oxidation (NADH Assay)

Purpose: To quantify the metabolic flux of 2-OP through the OADHc complex in cell lysates or purified protein fractions.

Reagents:

-

Buffer: 50 mM KH2PO4 (pH 7.4).

-

Cofactors: 2.5 mM NAD+, 0.2 mM ThDP, 1 mM MgCl2, 0.1 mM CoA, 2 mM L-cysteine.

-

Substrate: 2-Oxoheptanedioic acid (1–5 mM).

-

Enzyme Source: HEK-293 lysate overexpressing DHTKD1 or purified recombinant human OADHc.

Workflow:

-

Baseline: Equilibrate enzyme mixture in buffer at 30°C for 2 minutes.

-

Initiation: Add 2-Oxoheptanedioic acid to start the reaction.

-

Detection: Monitor absorbance at 340 nm (NADH formation) continuously for 10 minutes.

-

Control: Run a parallel reaction with 2-Oxoadipate (Positive Control) and no substrate (Negative Control).

-

Calculation: Specific Activity (

) =

Protocol B: Detection of Adipoyl-CoA (LC-MS/MS)

Purpose: To confirm the structural identity of the metabolic product.

-

Reaction: Incubate 100 µg mitochondrial lysate with 1 mM 2-OP, 1 mM CoA, and 2 mM NAD+ for 30 min at 37°C.

-

Quenching: Stop reaction with 10% Trichloroacetic acid (TCA). Centrifuge at 15,000 x g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS (C18 Reverse Phase).

-

Target: Monitor transition for Adipoyl-CoA (Precursor m/z ~838 [M+H]+ -> Product ions specific to CoA fragment 428 and Adipoyl moiety).

Protocol C: ROS Generation Assay (Amplex Red)

Purpose: To measure the "uncoupling" effect of 2-OP metabolism.

-

Mix: 50 µM Amplex Red, 0.1 U/mL Horseradish Peroxidase (HRP), and DHTKD1 enzyme in reaction buffer.

-

Substrate: Add 1 mM 2-Oxoheptanedioic acid.

-

Mechanism: H2O2 produced by the enzyme reacts with Amplex Red (via HRP) to form Resorufin.

-

Readout: Fluorescence (Ex 571 nm / Em 585 nm).

-

Validation: Compare signal intensity against a standard curve of H2O2. Expect significantly higher signal for 2-OP compared to 2-Oxoadipate.

Downstream Metabolic Integration

Once Adipoyl-CoA is generated, it enters the beta-oxidation machinery. Unlike fatty acids with long alkyl chains, Adipoyl-CoA is a dicarboxyl-CoA.

-

Beta-Oxidation: Adipoyl-CoA (C6) undergoes one cycle of beta-oxidation.

-

Dehydrogenation (Acyl-CoA Dehydrogenase).

-

Hydration (Enoyl-CoA Hydratase).

-

Oxidation (3-Hydroxyacyl-CoA Dehydrogenase).

-

Thiolysis (3-Ketoacyl-CoA Thiolase).

-

-

End Products: The thiolysis of 3-ketoadipoyl-CoA yields:

-

Succinyl-CoA (C4): Enters the TCA cycle directly.

-

Acetyl-CoA (C2): Enters the TCA cycle.

-

-

Energy Yield: Despite the initial ROS cost, the carbon skeleton of 2-OP is fully recoverable as energy substrates (ATP generation via TCA).

References

-

Functional Versatility of the Human 2-Oxoadipate Dehydrogenase. Int J Mol Sci. 2020.

-

Metabolite 2-aminoadipic acid: implications for metabolic disorders. Frontiers in Nutrition. 2023. Discusses the canonical lysine pathway and the role of DHTKD1 in metabolic homeostasis.

-

Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. bioRxiv. 2020. Provides structural basis for substrate binding and the accommodation of C7 chains in the E1a active site.

-

2-Oxoheptanedioic acid Product Information . CymitQuimica. Chemical properties and CAS verification (CAS 17126-90-8).[2]

Sources

- 1. US8691960B2 - Oxidoreductases for enantioselective reactions - Google Patents [patents.google.com]

- 2. CAS 17126-90-8: 2-Oxoheptanedioic acid | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxoheptanedioic Acid: A Technical Guide to its Role in Metabolic Disorders

Abstract